Product packaging for Butenoyl PAF(Cat. No.:CAS No. 474944-25-7)

Butenoyl PAF

Cat. No.: B560379
CAS No.: 474944-25-7
M. Wt: 549.7 g/mol
InChI Key: SRZBVCCSIMMDOV-UUUXUCBLSA-N
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Description

Overview of Platelet-Activating Factor (PAF) and its Lipid Analogues

Platelet-Activating Factor (PAF) is a potent, pro-inflammatory phospholipid mediator. nih.govkarger.com Structurally, it is a glycerophosphocholine with an alkyl ether linkage at the sn-1 position, an acetyl group at the sn-2 position, and a phosphocholine head group at the sn-3 position of the glycerol (B35011) backbone. PAF is produced by a variety of cells, including platelets, endothelial cells, neutrophils, monocytes, and macrophages, in response to specific stimuli. karger.com It exerts its effects by binding to a specific G protein-coupled receptor, the PAF receptor (PAF-R), initiating a cascade of intracellular signaling events.

The biological activities of PAF are extensive and diverse, encompassing platelet aggregation, inflammation, and anaphylaxis. It also plays a role in changing vascular permeability, inducing the oxidative burst in leukocytes, and modulating arachidonic acid metabolism. karger.com

Beyond the canonical PAF molecule, a broader family of structurally related lipids, known as PAF analogues or PAF-like lipids, exists. These compounds can also interact with the PAF receptor and elicit biological responses. A significant category of PAF analogues arises from the oxidation of phospholipids (B1166683), particularly those containing polyunsaturated fatty acids. nih.gov This oxidation can occur non-enzymatically through the action of reactive oxygen species, leading to the formation of a variety of truncated and modified phospholipid species. nih.gov

Butenoyl PAF: A Distinct Oxidized Glycerophosphocholine Agonist

This compound is a specific PAF-like lipid that is generated from the oxidative decomposition of 2-arachidonoyl-containing glycerophosphocholines. Its formation involves the oxidative cleavage of the arachidonic acid chain at the sn-2 position of the glycerol backbone, resulting in a four-carbon butenoyl group esterified at this position.

As an analogue of PAF, this compound functions as an agonist for the PAF receptor. karger.com This means that it can bind to and activate the receptor, thereby initiating downstream signaling pathways similar to those triggered by PAF. However, a key distinction lies in its potency. Research has shown that this compound is approximately 10-fold less potent as a PAF receptor agonist compared to PAF itself.

Despite its lower potency on a molar basis, the physiological relevance of this compound is underscored by its relative abundance in certain pathological contexts. Specifically, in oxidized low-density lipoprotein (oxLDL), the concentration of this compound can be up to 100-fold greater than that of enzymatically produced PAF. This high concentration suggests that this compound can contribute significantly to the biological effects attributed to oxLDL through the activation of the PAF receptor.

The table below summarizes the key characteristics of this compound:

FeatureDescription
Chemical Class Oxidized Glycerophosphocholine
Origin Oxidative decomposition of 2-arachidonoyl phospholipids
Biological Role PAF receptor agonist
Relative Potency 10-fold less potent than PAF
Significance Found in high concentrations in oxidized LDL

Historical Context of this compound Discovery and Initial Characterization

The identification of this compound and other PAF-like lipids emerged from investigations into the pro-inflammatory and bioactive components of oxidized low-density lipoprotein (oxLDL). In the late 1990s, research increasingly pointed towards the presence of PAF-like activity in oxLDL, but the specific molecules responsible were not fully elucidated.

A pivotal study published in 1999 by Marathe and colleagues provided the first detailed characterization of inflammatory PAF-like phospholipids in oxLDL. karger.com Through a combination of techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, they identified several fragmented alkyl phosphatidylcholines that possessed PAF-like activity. Among these, they characterized a species with a four-carbon acyl group at the sn-2 position, which they identified as butenoyl and butanoyl PAF.

Their research demonstrated that these oxidized phospholipids could activate human neutrophils, a key function of PAF, and that this activation was inhibited by a specific PAF receptor antagonist. This provided strong evidence that these molecules were indeed acting through the PAF receptor. The study further quantified the relative abundance of these PAF-like lipids in oxLDL, revealing that they were present in significantly higher amounts than the enzymatically produced PAF. This finding was crucial in establishing the potential physiological importance of these less potent but more abundant PAF receptor agonists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H56NO7P B560379 Butenoyl PAF CAS No. 474944-25-7

Properties

IUPAC Name

[(2R)-2-[(E)-but-2-enoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-33-25-27(36-28(30)21-7-2)26-35-37(31,32)34-24-22-29(3,4)5/h7,21,27H,6,8-20,22-26H2,1-5H3/b21-7+/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZBVCCSIMMDOV-UUUXUCBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401334868
Record name 1-O-Hexadecyl-2-O-(2E-butenoyl)-sn-glyceryl-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474944-25-7
Record name 1-O-Hexadecyl-2-O-(2E-butenoyl)-sn-glyceryl-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biogenesis and Molecular Precursors of Butenoyl Paf

Non-Enzymatic Oxidative Fragmentation Pathways

Free Radical-Mediated Phospholipid Oxidation

Butenoyl PAF arises from the uncontrolled, free radical-mediated oxidation of phospholipids (B1166683), a process distinct from the tightly regulated physiological synthesis of Platelet-Activating Factor (PAF) caymanchem.comnih.govnih.gov. This pathway involves the attack of free radicals on the esterified fatty acyl chains, particularly PUFAs like arachidonic acid, located at the sn-2 position of the glycerol (B35011) backbone caymanchem.comnih.govnih.govmdpi.comnih.gov. The mechanism typically commences with the abstraction of bis-allylic hydrogen atoms, forming lipid radicals. These radicals then react with molecular oxygen, generating lipid peroxyl radicals, which can undergo further decomposition, often via β-scission. This fragmentation cleaves the PUFA residue, resulting in shorter chain phospholipids, including those with butanoyl (C4) or butenoyl (C4) residues at the sn-2 position, which structurally mimic PAF caymanchem.comnih.govnih.govnih.govnih.govresearchgate.netaimspress.com. The presence of an ether linkage at the sn-1 position, as found in alkylacylphosphatidylcholines, can enhance the potency of these oxidized phospholipids as PAF receptor ligands caymanchem.comnih.gov.

Role of Ultraviolet B (UVB) Radiation in this compound Formation

Ultraviolet B (UVB) radiation is a significant inducer of this compound and related PAF receptor agonists nih.govresearchgate.netfrontiersin.orgnih.gov. UVB exposure generates reactive oxygen species (ROS) within skin cells, such as keratinocytes, which then initiate the oxidative fragmentation of cellular phospholipids nih.govresearchgate.netfrontiersin.orgnih.govfrontiersin.org. This non-enzymatic process leads to the formation of oxidized glycerophosphocholines (ox-GPCs) that act as PAF receptor (PAF-R) agonists. Research indicates that the production of butanoyl and butenoyl C4-PAF analogs increases proportionally with the dose of UVB radiation nih.gov. Furthermore, the activation of the Epidermal Growth Factor Receptor (EGF-R) has been implicated in mediating UVB-induced ROS production, thereby contributing to the subsequent formation of PAF-R agonists nih.gov.

Oxidative Modification of Low-Density Lipoproteins (LDL)

Oxidized low-density lipoproteins (oxLDL) are a critical source of PAF-like lipids, including this compound, which play a pro-inflammatory role in atherogenesis caymanchem.comnih.govnih.govahajournals.orgahajournals.orgnih.govbvsalud.orgnih.govmdpi.comnih.gov. The oxidation of LDL involves the peroxidation of its phospholipid components, particularly those containing PUFAs at the sn-2 position. This oxidative damage results in the fragmentation of these fatty acid residues, generating oxidized phospholipids (oxPLs) that structurally resemble PAF caymanchem.comnih.govahajournals.orgahajournals.orgnih.gov. Butanoyl-PAF and butenoyl-PAF are among the prominent PAF analogs identified in oxLDL, arising from the oxidative fragmentation of arachidonoyl residues caymanchem.comnih.govnih.govnih.gov. These oxPLs are found within atherosclerotic lesions and contribute to the atherogenic properties of oxLDL caymanchem.comahajournals.orgnih.gov. Ether-linked phospholipids within LDL are particularly susceptible to oxidation and are considered key precursors for PAF-like activity in oxLDL nih.govresearchgate.net.

Data Table 1: PAF Analogs Identified in Oxidized LDL

PAF AnalogRelative Abundance in oxLDL (vs. PAF)Relative Potency (vs. PAF)Source(s)
Butanoyl-PAF (C4-PAF)Approximately 100-fold more abundantApproximately 10-fold less potent nih.gov
Butenoyl-PAF (C4-PAF)Approximately 100-fold more abundantApproximately 10-fold less potent nih.gov
1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16:0 PAF)>90% of biological activity (under specific conditions)High nih.gov
sn-2 butenoyl analog of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine>50% of biological activity (under specific conditions)High nih.gov

Precursor Lipid Identification: 1-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine (HAPC)

1-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine (HAPC), also referred to in some contexts as arachidonoyl-PAF, is a principal precursor lipid for the formation of this compound and other PAF analogs nih.govresearchgate.netcaymanchem.comontosight.ai. HAPC is an alkylacylphosphatidylcholine characterized by an alkyl ether linkage at the sn-1 position and an arachidonoyl (20:4) fatty acid at the sn-2 position researchgate.netontosight.ai. The arachidonoyl chain, with its multiple double bonds, is highly susceptible to oxidative fragmentation. Upon oxidation, this residue is cleaved, yielding shorter chain fragments, such as butanoyl and butenoyl groups, which are then incorporated into the PAF analog structure caymanchem.comnih.govresearchgate.net. While HAPC is a precursor for PAF analogs via oxidative pathways, it is also a precursor for the enzymatic synthesis of PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) through the remodeling pathway, which involves the transfer of an acetyl group caymanchem.com.

Data Table 2: Precursor Lipids and Resulting PAF Analogs

Precursor LipidResulting PAF Analog(s)Context of FormationSource(s)
1-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine (HAPC)Butanoyl-PAF, Butenoyl-PAFFree radical oxidation, UVB radiation, oxLDL caymanchem.comnih.govresearchgate.net
Ether-linked 1,2-diacyl-sn-glycero-3-phosphocholine (B6596549) (with arachidonoyl at sn-2)Butenoyl-PAF, PAFFree radical oxidation, decomposition nih.govresearchgate.netresearchgate.net
1-Hexadecyl-2-lyso-phosphocholine (lyso-PAF) + Acetyl-CoAPAF (enzymatic synthesis)Remodeling pathway (distinct from oxidative fragmentation) caymanchem.com
1-Hexadecyl-2-lyso-phosphocholine (lyso-PAF) + Butanoyl-CoAButanoyl-PAF (enzymatic synthesis)Remodeling pathway caymanchem.com

Influence of Reactive Oxygen Species (ROS) and Epidermal Growth Factor Receptor (EGF-R) Activation on this compound Generation

Reactive oxygen species (ROS) are pivotal in the non-enzymatic generation of this compound and other PAF receptor agonists nih.govnih.govfrontiersin.org. ROS, produced under conditions such as UVB exposure and inflammatory stimuli, directly oxidize the esterified fatty acyl residues of phospholipids. This oxidative damage leads to fragmentation and the subsequent formation of PAF-like molecules nih.govfrontiersin.org. The activation of the Epidermal Growth Factor Receptor (EGF-R) is closely intertwined with this compound generation, particularly in response to UVB radiation. UVB exposure can activate EGF-R, which subsequently promotes ROS production, thereby driving the formation of PAF-R agonists nih.govresearchgate.netnih.gov. Moreover, evidence suggests a reciprocal relationship where PAF signaling can transactivate EGF-R, influencing downstream signaling pathways such as cyclooxygenase-2 (COX-2) induction and cell migration nih.govresearchgate.netresearchgate.netguidetopharmacology.org. This interplay between EGF-R activation, ROS generation, and PAF production highlights complex signaling networks that mediate cellular responses to stress and inflammation.

Compound List:

this compound

Platelet-Activating Factor (PAF)

Butanoyl-PAF

1-Hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine (HAPC)

Oxidized Low-Density Lipoprotein (oxLDL)

Oxidized Phospholipids (oxPL)

Reactive Oxygen Species (ROS)

Epidermal Growth Factor Receptor (EGF-R)

1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16:0 PAF)

1-Hexadecyl-2-lyso-phosphocholine (lyso-PAF)

Molecular and Cellular Mechanisms of Butenoyl Paf Action

Butenoyl PAF as a Platelet-Activating Factor Receptor (PAF-R) Agonist

This compound functions as an agonist for the Platelet-Activating Factor Receptor (PAF-R), a G-protein coupled receptor (GPCR). apexbt.comnih.govmedchemexpress.com This interaction is central to its biological activity, initiating a cascade of events within the cell. The PAF-R is expressed on a variety of cell types, including neutrophils, monocytes, and platelets, making them responsive to this compound. medchemexpress.commedchemexpress.commedchemexpress.com

PAF-R Binding and Activation Kinetics

The binding of this compound to the PAF-R initiates cellular activation. medchemexpress.commedchemexpress.com While specific kinetic data for this compound binding is not extensively detailed in the provided results, the activation of the receptor is evident through downstream effects such as intracellular calcium mobilization. medchemexpress.commedchemexpress.com The interaction is specific, as the effects of this compound can be blocked by PAF-R antagonists. psu.edu The binding of agonists to the PAF-R is a critical step that leads to a conformational change in the receptor, enabling it to activate associated G-proteins. scielo.br

Comparative Agonistic Potency with Native PAF and Other PAF-Like Lipids

This compound is considered a less potent agonist compared to native PAF. apexbt.comcaymanchem.com Research indicates that this compound is approximately 10-fold less potent than PAF as a PAF-R agonist. apexbt.comcaymanchem.com Similarly, Butanoyl PAF, another PAF-like lipid, exhibits about 10% of the agonist potency of native PAF. medchemexpress.com However, the physiological relevance of this compound is underscored by its abundance. In oxidized LDL, the concentration of this compound can be up to 100-fold greater than that of enzymatically generated PAF. apexbt.comcaymanchem.com This high concentration can compensate for its lower potency, making it a significant bioactive molecule in environments with high oxidative stress. apexbt.comcaymanchem.com

CompoundRelative Potency to Native PAFReference
This compound ~10-fold less potent apexbt.comcaymanchem.com
Butanoyl PAF Retains over 10% of PAF's potency medchemexpress.com

Intracellular Signaling Cascades Mediated by this compound

The activation of the PAF-R by this compound triggers a series of intracellular signaling events that mediate its diverse biological effects.

G-Protein Coupled Receptor (GPCR) Signaling Transduction

The PAF-R is a G-protein coupled receptor. nih.govmedchemexpress.comscielo.br Upon agonist binding, the receptor activates associated G-proteins, which in turn initiate downstream signaling pathways. scielo.br The PAF-R is known to couple to Gq/G11 proteins, leading to the activation of phospholipase C. tocris.com This activation is a key step in the signaling cascade, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Intracellular Calcium Ion (Ca2+) Mobilization

A hallmark of this compound-mediated signaling is the rapid increase in intracellular calcium ion (Ca2+) concentration. medchemexpress.commedchemexpress.commedchemexpress.com This Ca2+ mobilization is a direct consequence of the GPCR signaling cascade, where IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. bmglabtech.com The ability of this compound to induce a Ca2+ flux in cells expressing the PAF-R is a key indicator of its agonistic activity. aai.orgaimspress.com This influx of calcium is a versatile intracellular signal that contributes to a wide range of cellular responses. bmglabtech.com

Regulation of Protein Kinases and Phosphatases

The signaling cascades initiated by this compound also involve the regulation of protein kinases and phosphatases. The increase in intracellular Ca2+ and the production of DAG can lead to the activation of protein kinase C (PKC). Furthermore, PAF-R activation is linked to the mitogen-activated protein kinase (MAPK) pathway. While the direct and specific effects of this compound on individual protein kinases and phosphatases are not fully elucidated in the provided search results, the activation of these broader kinase pathways is a known consequence of PAF-R signaling. The regulation of these enzymes through phosphorylation and dephosphorylation is a critical mechanism for controlling a multitude of cellular processes, including inflammation and cell growth. colostate.edunih.gov

This compound-Induced Cellular Responses

Butenoyl Platelet-Activating Factor (this compound) is a structural analog of Platelet-Activating Factor (PAF) and is considered a "PAF-like" lipid. researchgate.netnih.gov It is generated from the oxidative fragmentation of alkyl phosphatidylcholines, particularly within oxidized low-density lipoproteins (LDL). nih.govpnas.orgaai.org While it is approximately 10-fold less potent than authentic PAF as a receptor agonist, it can be found in 100-fold greater abundance in oxidized LDL, making it a physiologically relevant bioactive molecule. pnas.orgaai.org this compound exerts a range of effects on various cells by initiating complex signaling cascades.

Leukocyte Activation and Recruitment (e.g., Neutrophils, Monocytes, Platelets)

This compound is a potent activator of several types of leukocytes, playing a critical role in inflammatory responses. It can activate cells that express human PAF receptors, including neutrophils, monocytes, and platelets. researchgate.netresearchgate.net This activation leads to a variety of cellular responses crucial for the progression of inflammation.

Neutrophils and Monocytes: this compound, as a key component of PAF-like activity in oxidized LDL, activates polymorphonuclear leukocytes (neutrophils) and monocytes. pnas.orgaai.org This activation is a critical step in their recruitment to sites of inflammation. nih.gov The interaction of this compound with the PAF receptor on these cells can trigger chemotaxis, the directed migration of cells along a chemical gradient, drawing them to areas of tissue injury or infection. mdpi.com Furthermore, PAF and PAF-like lipids stimulate an increase in intracellular calcium ion concentration, a fundamental signaling event that underpins many activation processes in these cells. researchgate.netresearchgate.netnih.gov

Platelets: Similar to its effects on neutrophils and monocytes, this compound and other oxidatively generated PAF mimetics stimulate platelets. nih.gov PAF is well-known for its ability to cause platelet aggregation. nih.gov This activation is a key part of hemostasis and thrombosis but also contributes to inflammatory conditions.

The activation of these leukocytes by this compound is a central mechanism by which oxidized lipoproteins contribute to pathological inflammatory states. nih.govpnas.org

Modulation of Lipid Body Formation in Myeloid Cells

This compound is a significant inducer of lipid body formation in myeloid cells, such as macrophages and neutrophils. researchgate.net Lipid bodies are lipid-rich cytoplasmic inclusions that are increasingly recognized as active organelles involved in inflammation and signaling. core.ac.ukaai.org

In experimental models, injection of this compound into the pleural cavity of mice was shown to induce the formation of lipid bodies in leukocytes recovered from the site. researchgate.nethycultbiotech.com This effect is mediated through the PAF receptor, as the formation of these lipid bodies can be blocked by PAF receptor antagonists. researchgate.netcore.ac.uk The formation of lipid bodies in response to this compound is not merely a passive accumulation of lipids but an active cellular process that requires specific signaling pathways. Studies have shown that this process is dependent on the activity of 5-lipoxygenase (5-LO) and requires new protein synthesis. aai.orghycultbiotech.com

These this compound-induced lipid bodies serve as sites for the localization of key enzymes involved in inflammatory mediator production, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase, thereby amplifying the inflammatory response. researchgate.nethycultbiotech.com

Induction of Apoptotic Pathways

Oxidized phospholipids (B1166683), a class of molecules that includes this compound, are known to induce apoptosis, or programmed cell death, in various cell types, including macrophages. researchgate.netmdpi.com The specific mechanism can depend on the chemical structure of the lipid, its concentration, and the target cell type. mdpi.com

While direct studies pinpointing the precise apoptotic pathway initiated by this compound are specific, the broader category of oxidatively truncated phospholipids is known to trigger cell death. These lipids can act directly on mitochondria, leading to the release of pro-apoptotic factors. mdpi.comgrafiati.com Another identified pathway involves the activation of acid sphingomyelinase, which generates ceramide, a well-known second messenger in apoptosis. researchgate.net

Interestingly, the role of the PAF system in cell death is complex. While oxidized phospholipids like this compound can be pro-apoptotic, activation of the PAF receptor has also been linked to the induction of anti-apoptotic genes in some contexts, such as in certain epithelial cell lines. researchgate.net This suggests the ultimate effect on cell fate may be highly dependent on the specific cellular environment and the balance of other signaling cues. For example, some PAF analogs have been shown to induce apoptosis by activating the FADD/caspase-8 pathway. researchgate.net

Cytokine and Chemokine Gene Expression Modulation (e.g., TNF-α, IL-6, IL-8, IL-10, CCL20)

Activation of the PAF receptor by agonists, which include this compound, is a powerful stimulus for the expression and release of a wide array of inflammatory cytokines and chemokines. nih.govgrafiati.com These molecules are critical for orchestrating the immune response, recruiting additional cells, and modulating inflammation.

In PAF receptor-positive epithelial cells, treatment with a PAF agonist led to a significant upregulation of mRNA for several key inflammatory mediators. grafiati.com The induction of these genes highlights the profound impact of PAF receptor signaling on the inflammatory landscape of a tissue.

GeneFold Increase in mRNAFunction
CCL20 173.9Chemokine, attracts lymphocytes and dendritic cells
IL-8 55.4Chemokine, potent neutrophil attractant and activator
IL-6 11.3Cytokine, pro-inflammatory and anti-inflammatory roles
TNF-α 8.6Cytokine, central regulator of inflammation
Data derived from studies on PAF-R positive epithelial cells treated with a PAF agonist. grafiati.com

The production of these cytokines, such as TNF-α, IL-6, and IL-8, is a hallmark of the inflammatory response initiated by PAF and PAF-like lipids. grafiati.com Furthermore, PAF receptor activation has been shown to mediate the production of the anti-inflammatory cytokine IL-10, suggesting a complex regulatory role in the immune response. grafiati.com This modulation of cytokine and chemokine gene expression is fundamental to the pro-inflammatory effects attributed to this compound.

Crosstalk with Cyclooxygenase (COX) and Prostaglandin (B15479496) E2 (PGE2) Pathways

A crucial aspect of this compound's mechanism of action is its significant crosstalk with the cyclooxygenase (COX) and prostaglandin E2 (PGE2) pathways. The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, including the highly inflammatory PGE2.

PAF and PAF-like lipids, such as those found in oxidized LDL, can induce the expression of COX-2. nih.gov This induction leads to enhanced production of PGE2. This connection is significant because PGE2 is itself a potent mediator of inflammation, contributing to pain, swelling, and fever.

The lipid bodies induced by this compound are central to this crosstalk. hycultbiotech.com Research has shown that cyclooxygenase-2 co-localizes within these lipid bodies, positioning the enzyme at a site of active signaling and substrate availability. researchgate.nethycultbiotech.com Furthermore, priming neutrophils with PAF enhances their capacity to produce PGE2 upon subsequent stimulation. aai.org This demonstrates that this compound not only stimulates the COX-PGE2 pathway but also primes cells for an exaggerated response, effectively amplifying the inflammatory cascade. aai.org

Activation of the NLRP3-NEK7 Inflammasome (PAF-R Independent Mechanisms)

Recent research has uncovered a novel and critical mechanism of action for this compound and other PAF-like lipids: the activation of the NLRP3 inflammasome in a manner that is independent of the traditional PAF receptor (PAF-R). The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that, when activated, triggers the maturation and release of the highly pro-inflammatory cytokines IL-1β and IL-18.

Studies using bone marrow-derived macrophages have demonstrated that various PAF isoforms and PAF-like lipids, specifically including this compound, can serve as the second signal required for inflammasome activation, leading to the release of IL-1β. This activation is dependent on the core components of the canonical inflammasome, including NLRP3, the adaptor protein ASC, caspase-1, and the recently identified component NEK7.

Key Features of this compound-Induced Inflammasome Activation:

PAF-Receptor Independent: The activation occurs even in cells lacking the PAF receptor, indicating a distinct signaling pathway.

Requires NEK7: Deficiency in NEK7, a protein essential for NLRP3 oligomerization, abolishes the inflammasome activation by PAF.

Depends on Ion Flux: The process requires potassium efflux and calcium influx, common triggers for NLRP3 activation.

This PAF-R-independent mechanism may explain why PAF receptor antagonists have been ineffective in some clinical trials for inflammatory diseases. It reveals that this compound can function as a damage-associated molecular pattern (DAMP), directly signaling cellular stress to the innate immune system and driving potent inflammatory responses through the NLRP3-NEK7 axis.

Pathophysiological Roles of Butenoyl Paf in Disease Models

Role in Oxidative Stress-Induced Inflammation and Tissue Damage

Butenoyl PAF, as a product of phospholipid oxidation, is intrinsically linked to conditions of oxidative stress. researchgate.net Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, leads to cellular damage and inflammation. nih.govnih.govresearchgate.net The formation of this compound and other PAF-like lipids occurs during the oxidative modification of LDL particles. researchgate.netresearchgate.net These oxidized phospholipids (B1166683) are potent bioactive molecules that can activate inflammatory cells. nih.govbohrium.com

Research indicates that PAF and PAF-like molecules, including this compound, can act as sensors for cellular damage, initiating inflammatory cascades. direct-ms.org In models of oxidative stress-induced liver injury, the accumulation of oxidized phospholipids in cell membranes contributes to tissue damage. researchgate.net The presence of this compound in these environments suggests its participation in the signaling pathways that propagate inflammation and tissue injury following an oxidative insult.

Contributions to Atherogenesis and Vascular Inflammation in Animal Models

Atherosclerosis is widely recognized as a chronic inflammatory disease, with the oxidation of LDL being a critical initiating event. ahajournals.org this compound is one of the PAF-like lipids generated during this process and is found in oxidized LDL. researchgate.net Animal models have been instrumental in elucidating the role of these oxidized phospholipids in the development of atherosclerosis. ahajournals.org

Studies in LDL receptor-deficient (LDLR−/−) mice, a common animal model for atherosclerosis, have shown that PAF and PAF-like phospholipid oxidation products are significant mediators of atherosclerotic lesion development. ahajournals.org These lipids contribute to the recruitment and adhesion of monocytes to endothelial cells, a crucial early step in the formation of fatty streaks. ahajournals.org The administration of PAF receptor antagonists in these models has been shown to effectively reduce the formation of these early atherosclerotic lesions, strongly implicating PAF-like molecules such as this compound in the pro-atherogenic process. ahajournals.org The presence of this compound within these lesions suggests it contributes to the sustained vascular inflammation that characterizes the disease.

Mechanisms of Immunosuppression in UV-Irradiated Systems

Exposure to ultraviolet (UV) radiation is a known trigger for immunosuppression, a mechanism implicated in the development of skin cancers. nih.govdirect-ms.org A key part of this process involves the generation of bioactive lipids that modulate immune responses. Keratinocytes, upon exposure to UVB radiation, produce and secrete PAF and other PAF-receptor (PAF-R) agonists. nih.govdirect-ms.orgnih.gov These lipids, including this compound formed through UVB-induced oxidative stress, are central to initiating the immunosuppressive cascade. nih.gov

The proposed mechanism involves these PAF-R agonists acting as molecular sensors for cellular damage. direct-ms.org Their interaction with PAF receptors on immune cells, such as keratinocytes, can trigger a signaling cascade that leads to the production of immunosuppressive cytokines like IL-10. direct-ms.org Animal studies have demonstrated that injecting PAF can mimic the immunosuppressive effects of UV radiation, while the administration of PAF receptor antagonists can block UV-induced immune suppression. direct-ms.org This highlights a critical role for PAF-like lipids, generated as byproducts of UV-induced oxidative damage, in mediating systemic immunosuppression.

Involvement in Models of Xeroderma Pigmentosum A (XPA) Photosensitivity

Xeroderma Pigmentosum (XP) is a rare genetic disorder characterized by a defective nucleotide excision repair (NER) mechanism, leading to extreme sensitivity to UV light and a high predisposition to skin cancer. nih.govkarger.comnih.gov While the primary defect lies in DNA repair, the pathophysiology also involves heightened responses to UV-induced cellular damage, including oxidative stress. nih.govresearchgate.netwikipedia.org

UV radiation induces the formation of reactive oxygen species (ROS), which can lead to the oxidation of various cellular components, including phospholipids, in addition to direct DNA damage. nih.govnih.gov This oxidative damage is a key feature in the photosensitivity seen in XP. researchgate.net Although direct studies explicitly detailing the role of this compound in XPA models are not prominent, the fundamental mechanisms are relevant. Given that UVB exposure generates PAF-receptor agonists in skin and that XP cells have an impaired ability to handle UV-induced damage, it is plausible that oxidized lipids like this compound contribute to the pronounced inflammatory and photosensitive phenotype. nih.govnih.gov The persistent cellular stress in UV-exposed XP cells likely creates a sustained environment for the generation of such pro-inflammatory oxidized phospholipids.

This compound Interaction with PAF-Acetylhydrolase (PAF-AH) in Inflammatory Regulation

The biological activity of PAF and PAF-like lipids is tightly regulated by a family of enzymes known as PAF-acetylhydrolases (PAF-AH). nih.govbohrium.comcornell.edu These enzymes are phospholipases A2 that specifically hydrolyze phospholipids with short or oxidized acyl chains at the sn-2 position, thereby terminating their signaling. researchgate.netnih.govnih.gov

PAF-AH exhibits a broad substrate specificity, enabling it to hydrolyze not only PAF but also a variety of oxidatively fragmented phospholipids, including this compound. researchgate.netnih.govnih.gov The enzyme's structure allows it to recognize and cleave short-chain residues that are characteristic of oxidation products. nih.gov Research has shown that plasma PAF-AH, also known as Lipoprotein-associated phospholipase A2 (Lp-PLA2), efficiently hydrolyzes PAF receptor agonists like 1-O-hexadecyl-2-(butanoyl or butenoyl)-sn-glycero-3-phosphocholines found in oxidized LDL. researchgate.net This hydrolytic action is a crucial anti-inflammatory mechanism, as it degrades potent pro-inflammatory lipids. researchgate.netnih.gov

The enzyme's ability to act on these substrates prevents their accumulation and subsequent activation of inflammatory pathways. nih.gov This function is considered primordial, with PAF-AH acting as a scavenger of pro-apoptotic and pro-inflammatory short-chained phospholipids generated during oxidative stress. nih.gov

Table 1: Substrate Specificity of PAF-Acetylhydrolase (PAF-AH)
Substrate ClassDescriptionHydrolysis by PAF-AHReference
Platelet-Activating Factor (PAF)Phospholipid with a short acetyl group at the sn-2 position.Yes (Primary Substrate) nih.govbohrium.com
This compoundPAF-like lipid with a butenoyl group at the sn-2 position, found in oxidized LDL.Yes researchgate.net
Other Oxidized PhospholipidsPhospholipids with oxidatively truncated/fragmented residues at the sn-2 position.Yes researchgate.netresearchgate.netnih.gov
Long-Chain PhospholipidsTypical membrane phospholipids with long, unoxidized fatty acyl groups at the sn-2 position.No nih.govnih.gov

The hydrolysis of this compound by PAF-AH has two significant consequences: the termination of its biological activity and its clearance. By cleaving the butenoyl group from the sn-2 position, PAF-AH converts the pro-inflammatory molecule into two inactive products: lysophosphatidylcholine (B164491) (lyso-PC) and the free fatty acid fragment. researchgate.netnih.gov This action effectively stops this compound from binding to and activating the PAF receptor, thereby dampening the inflammatory signal. nih.gov

This enzymatic degradation is a critical protective mechanism. researchgate.net By clearing this compound and other oxidized phospholipids, PAF-AH reduces the pro-inflammatory and pro-atherogenic burden associated with oxidized LDL. researchgate.net The efficiency of this clearance can modulate the severity of chronic inflammatory diseases like atherosclerosis. researchgate.netnih.gov Therefore, the balance between the formation of this compound during oxidative stress and its degradation by PAF-AH is a key determinant in the regulation of inflammation.

Regulatory Role of PAF-AH in Dysregulated Inflammation Models

Platelet-activating factor acetylhydrolase (PAF-AH) is a crucial enzyme that modulates inflammatory responses by catalyzing the degradation of platelet-activating factor (PAF) and PAF-like oxidized phospholipids, such as this compound. nih.govscielo.br This enzymatic activity is essential for terminating pro-inflammatory signals initiated by these lipid mediators. The protective role of PAF-AH has been demonstrated in a variety of disease models characterized by dysregulated inflammation. nih.govnih.gov

PAF-AH functions as a calcium-independent phospholipase A2, specifically removing the acyl group at the sn-2 position of PAF and other truncated phospholipids that are generated during conditions of high oxidant stress. nih.govnih.gov By hydrolyzing this compound and similar molecules, PAF-AH generates biologically inactive metabolites, such as lysophosphatidylcholine (LPC), and releases oxidized free fatty acids. nih.govahajournals.org This action prevents the accumulation of bioactive oxidized phospholipids on lipoproteins like LDL, which would otherwise lead to the modification of apolipoproteins and the perpetuation of inflammatory cascades. nih.govahajournals.org

The significance of PAF-AH in controlling inflammation is underscored by studies involving the administration of a recombinant form of the enzyme in various animal models. In models of acute inflammation, such as systemic anaphylactic shock and sepsis induced by bacterial lipopolysaccharide, recombinant PAF-AH administration significantly reduced mortality. scielo.brnih.gov This suggests that in conditions of excessive generation of PAF and PAF-like lipids, PAF-AH activity is critical for mitigating the resulting dysregulated and life-threatening inflammatory response. scielo.br

Furthermore, the regulatory role of PAF-AH extends to chronic inflammatory conditions like atherosclerosis. nih.gov Atherosclerosis is characterized by the accumulation of oxidized LDL and a persistent inflammatory state within the arterial wall. nih.gov PAF-AH associated with lipoproteins hydrolyzes the oxidized phospholipids present in oxidized LDL, an action proposed to be anti-atherogenic. ahajournals.orgnih.gov Animal models support this protective function; for instance, continual administration of recombinant PAF-AH has been shown to delay or reduce the progression of vascular damage. nih.gov Conversely, a genetic deficiency of PAF-AH in humans has been linked to an increased severity of atherosclerosis and other inflammatory syndromes, highlighting the enzyme's essential role in vascular homeostasis. nih.gov

While the primary role of PAF-AH is considered anti-inflammatory, it is noteworthy that the products of its hydrolytic activity, namely lysophosphatidylcholine and oxidized fatty acids, can themselves possess pro-inflammatory properties under certain conditions. ahajournals.org This suggests that the net effect of PAF-AH may depend on the specific inflammatory context and the balance between the degradation of potent lipid mediators like this compound and the generation of other bioactive molecules. ahajournals.org The expression of PAF-AH itself is upregulated by inflammatory stimuli, indicating that it is part of a physiological feedback loop aimed at resolving inflammation. nih.gov

The table below summarizes findings from various dysregulated inflammation models, illustrating the regulatory function of PAF-AH.

Disease ModelIntervention/ObservationOutcomeReference
Systemic Anaphylactic Shock Administration of recombinant PAF-AHDecreased mortality nih.gov
Sepsis / Endotoxemia Administration of recombinant PAF-AHReduced mortality and systemic inflammation scielo.brnih.gov
Atherosclerosis Administration of recombinant PAF-AHReduced progression of vascular damage nih.gov
Atherosclerosis Genetic deficiency of PAF-AH (in humans)Increased severity of the disease nih.gov
Acute Pancreatitis Administration of recombinant PAF-AHReduced inflammation and tissue pathology nih.gov
Diabetes (in prone BB rats) Continual injection of recombinant PAF-AHReduced incidence of diabetes nih.gov

Advanced Research Methodologies for Butenoyl Paf Studies

In Vitro Experimental Systems for Cellular Characterization

In vitro systems are indispensable for dissecting the direct cellular responses to Butenoyl PAF, allowing researchers to characterize its mechanism of action at the molecular level in a controlled environment.

While this compound is primarily studied for its role in vascular inflammation and immunity, the skin is a major site of inflammatory and oxidative stress-related processes. Human epidermal cell lines, such as HaCaT keratinocytes, are well-established models for studying skin biology, including barrier function, wound healing, and responses to oxidative stress. mdpi.comnih.gov These cells are known to respond to various inflammatory stimuli. nih.govnih.gov However, based on currently available scientific literature, specific studies detailing the direct effects of this compound on human epidermal cell lines like KB or HaCaT cells have not been extensively reported. This represents an area for future investigation to understand the potential role of oxidized phospholipids (B1166683) in cutaneous inflammation and pathology.

The primary cellular targets of this compound are components of the circulatory and immune systems. Isolating these cells allows for precise characterization of their responses. This compound, as a PAF-like phospholipid, can activate cells that express the human PAF receptor. medchemexpress.commedchemexpress.cn

Neutrophils, Monocytes, and Platelets: Research confirms that this compound is an agonist for the PAF receptor and can activate key inflammatory cells, including neutrophils, monocytes, and platelets. medchemexpress.comglpbio.cn This activation typically stimulates an increase in the concentration of intracellular calcium ions, a critical step in cellular signaling pathways that lead to inflammatory responses. medchemexpress.commedchemexpress.cn

Macrophages: Macrophages, which play a central role in both the initiation and resolution of inflammation, are known to be activated by PAF. nih.govnih.gov This activation can modulate their production of cytokines and other inflammatory mediators.

Platelets: this compound is a known activator of platelets, inducing aggregation through the PAF receptor. researchgate.net Although it is approximately 10-fold less potent than authentic PAF, it is often present in oxidized LDL at concentrations 100-fold greater than enzymatically produced PAF, making it a physiologically significant molecule in thrombotic events associated with atherosclerosis. caymanchem.com

The following table summarizes the observed effects of this compound and related PAF analogs on isolated immune cells.

Table 1: Effects of this compound on Isolated Immune Cell Populations

Cell Type Key Research Findings Reference Index
Neutrophils Activation via PAF receptor, stimulation of intracellular calcium increase. medchemexpress.com, medchemexpress.cn
Monocytes Activation via PAF receptor, stimulation of intracellular calcium increase. medchemexpress.com, nih.gov, medchemexpress.cn
Macrophages Known to be activated by PAF, modulating inflammatory responses. nih.gov, nih.gov
Platelets Induces platelet aggregation through the PAF receptor; less potent than PAF but present in higher concentrations in oxidized LDL. medchemexpress.com, researchgate.net, caymanchem.com

To study the specific interaction between this compound and its receptor without confounding variables from other cellular components, researchers utilize recombinant expression systems. In these systems, the gene for the human PAF receptor (PAF-R) is introduced into a host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, which does not naturally express it. nih.gov

These systems are crucial for:

Confirming Agonist Activity: Demonstrating that this compound directly binds to and activates the PAF-R. medchemexpress.comcaymanchem.com

Determining Potency: Quantifying the concentration of this compound required to elicit a response and comparing it to other ligands, such as authentic PAF. Studies have used such systems to establish that this compound is about 10 times less potent than PAF. caymanchem.com

Elucidating Structural Biology: Advanced techniques like cryo-electron microscopy have been used on recombinant PAFR to determine its three-dimensional structure when bound to an agonist. nih.gov This provides molecular-level insights into how ligands like this compound activate the receptor, revealing specific binding pockets and conformational changes that trigger downstream signaling. nih.gov

In Vivo Animal Models for this compound-Mediated Effects

In vivo models are essential for understanding the systemic impact of this compound on complex biological processes like inflammation and oxidative stress within a whole organism.

Murine models are widely used to study human diseases characterized by inflammation and oxidative stress, such as atherosclerosis. researchgate.net this compound is a significant component of oxidized LDL, a key pathogenic factor in the development of atherosclerotic plaques. Therefore, mouse models of atherosclerosis, often generated by combining a high-fat diet with a genetic predisposition to hyperlipidemia (e.g., ApoE or LDLR knockout mice), are highly relevant for studying the in vivo effects of this compound.

While studies may not always inject this compound directly, its endogenous generation within these models contributes to the pro-inflammatory and prothrombotic environment. Furthermore, authentic PAF has been shown to cause sudden death in Swiss albino mice when administered systemically, highlighting the potent in vivo bioactivity of PAF receptor agonists and the utility of murine models in studying these effects. researchgate.net Various murine models are also established to investigate inflammatory pain, paw edema, and sepsis, which could be utilized to further explore the specific pathological contributions of this compound. nih.govmdpi.comfrontiersin.org

To definitively attribute a biological effect to the activation of the PAF receptor, researchers use genetically engineered mice. The development of PAF receptor-deficient mice (PAFR-knockout or PAFR-/-) has been a landmark in PAF research. nih.govresearchgate.net These models provide a clean background to dissect the specific roles of the PAF-R signaling pathway.

Key findings from studies using PAFR-/- mice include:

Confirmation of PAF's Role: PAFR-/- mice are resistant to many of the acute inflammatory effects of PAF, such as PAF-induced vascular leakage and anaphylaxis, confirming the receptor's central role in these processes. nih.govresearchgate.net

Discovery of Novel Functions: These models have revealed unexpected complexities in PAF signaling. For instance, while PAF-R mediates acute inflammation, its absence in PAFR-/- mice leads to an increase in chronic inflammation and enhanced cutaneous chemical carcinogenesis. nih.gov This suggests that the PAF receptor also plays a role in suppressing certain chronic inflammatory responses. nih.gov

These knockout models are invaluable tools for investigating the specific in vivo functions of this compound. By comparing the response to this compound in wild-type versus PAFR-/- mice, researchers can distinguish receptor-mediated effects from any potential off-target or non-specific actions of the compound. nih.gov

Models of Ultraviolet B (UVB) Radiation Exposure

The investigation of this compound, a platelet-activating factor (PAF) analog, frequently employs models of Ultraviolet B (UVB) radiation exposure. Research has established that UVB light is a significant trigger for the non-enzymatic, oxidative generation of PAF-like phospholipids, including this compound. nih.govnih.gov When biological systems, such as human skin or epidermal cell lines, are exposed to UVB radiation, it induces a state of oxidative stress, leading to the photo-oxidation of cellular phospholipids. nih.govnih.gov

Specifically, studies have demonstrated that UVB irradiation of human epidermal KB cells, a line that does not express the PAF receptor, results in the production of PAF receptor (PAF-R) agonists. nih.gov The use of this cell line allows for the direct assessment of agonists generated by UVB, independent of subsequent enzymatic synthesis that could be triggered by PAF-R activation. nih.gov Analysis of these products has identified several species, including native PAF (1-hexadecyl-2-acetyl-GPC), butanoyl PAF (C4-PAF), and this compound (C4:1-PAF). nih.govscispace.com The formation of these analogs increases in a dose-dependent manner with UVB exposure. nih.govscispace.com

Furthermore, research utilizing human skin explants corroborates these findings, showing that UVB irradiation generates PAF-R agonists within the epidermal compartment. nih.gov This indicates that keratinocytes are the primary source of this compound and related compounds in this model. nih.gov The activity of these UVB-generated lipids is confirmed to be mediated through the PAF receptor, and their structure is consistent with PAF-like molecules, featuring a characteristic sn-1 ether linkage. nih.gov These UVB exposure models are therefore critical tools for studying the formation of this compound in a physiologically relevant context of photo-oxidative stress and for investigating its subsequent biological effects. nih.govnih.gov

Pharmacological Tools and Genetic Modulators

To dissect the specific roles and signaling pathways of this compound, researchers utilize a range of pharmacological and genetic tools. These instruments allow for the modulation of its receptor, the mitigation of its formation, and the analysis of its downstream effects.

PAF receptor antagonists are indispensable for confirming that the biological activity of this compound is mediated through the canonical PAF receptor. By competitively blocking the receptor, these compounds can isolate and verify the specific contributions of the this compound/PAF-R signaling axis.

WEB 2086: This potent and specific thieno-triazolodiazepine PAF antagonist is used to inhibit effects mediated by the PAF receptor. nih.govnih.gov In studies of UVB-induced skin inflammation, a condition known to generate this compound, topically applied WEB 2086 gel significantly inhibits erythema compared to a placebo. nih.gov This demonstrates its utility in blocking the downstream inflammatory consequences of UVB-generated PAF receptor agonists in vivo.

Ginkgolide B: A terpenoid isolated from Ginkgo biloba leaves, Ginkgolide B is a well-characterized natural PAF receptor antagonist. nih.govnih.gov It is frequently used in studies involving oxidative stress, a key factor in this compound formation. nih.govnih.gov Research has shown that Ginkgolide B can attenuate cellular dysfunction by reducing both oxidative stress and PAF activity, making it a valuable tool for studying pathologies where both processes, including the generation of this compound, are intertwined. nih.govnih.gov

L-659,989: This compound is a highly potent and selective PAF receptor antagonist used as a research probe. nih.govnih.gov It binds specifically and competitively to the PAF receptor, enabling detailed investigation of receptor pharmacology. nih.gov While it is known to inhibit phospholipase D activity at certain concentrations, its primary utility is in delineating PAF receptor-mediated events. nih.gov The use of L-659,989 allows researchers to confirm that the effects observed in the presence of this compound are a direct result of its interaction with the PAF receptor. nih.gov

Antagonist Chemical Class Primary Use in this compound Research
WEB 2086 Thieno-triazolodiazepineInhibiting in vivo inflammatory responses (e.g., erythema) in UVB exposure models. nih.gov
Ginkgolide B Terpenoid LactoneAttenuating cellular effects in models of oxidative stress where this compound is formed. nih.govnih.gov
L-659,989 Tetrahydrofuran LignanProbing the specific involvement of the PAF receptor in the biological activity of this compound. nih.govnih.gov

Since this compound is a product of lipid peroxidation, antioxidants are critical tools for investigating its formation mechanisms. By scavenging reactive oxygen species (ROS), these agents can inhibit the non-enzymatic oxidation of phospholipids that leads to the generation of this compound.

Research on UVB-induced PAF-R agonist formation has shown that pretreatment of human epidermal cells with antioxidants like Vitamin C and N-acetylcysteine (NAC) effectively inhibits the generation of these lipids. nih.gov In vivo studies support these findings, demonstrating that systemic administration of Vitamin C to mice blocks the production of PAF-R agonists in UVB-irradiated skin. nih.gov Similarly, topical application of Vitamin C to human skin explants prior to UVB exposure also blocks the formation of these agonists. nih.gov These findings establish a direct link between ROS and this compound generation and highlight the utility of antioxidants as tools to modulate its production in experimental models. nih.govnih.gov

Specific inhibitors are used to explore the upstream signaling events that lead to this compound formation and the downstream pathways it activates.

Epidermal Growth Factor Receptor (EGF-R) Inhibitors: Studies have revealed a critical role for EGF-R in the generation of ROS following UVB exposure. The specific EGF-R inhibitor PD168393 has been shown to block UVB-induced ROS production and, consequently, the formation of PAF-R agonists, including this compound. nih.govnih.gov This inhibition was observed both in cell culture and in topically treated mouse and human skin. nih.govnih.gov These inhibitors are therefore crucial for dissecting the signaling cascade that links an external stimulus (UVB) to the oxidative stress that produces this compound.

Inflammasome Inhibitors: Emerging research indicates that PAF can activate the NLRP3 inflammasome, a key component of the innate immune system, leading to the maturation of pro-inflammatory cytokines. researchgate.net This activation can occur independently of the PAF receptor. researchgate.net The use of inflammasome inhibitors, such as MCC950 , can help determine whether the inflammatory effects of this compound are solely due to PAF-R signaling or if they also involve direct activation of inflammasome complexes.

Enzyme Inhibitors for Pathway Differentiation: this compound is formed non-enzymatically, in contrast to native PAF which is synthesized via enzymes like phospholipase A2 and lyso-PAF acetyltransferase. scispace.com Inhibitors of these enzymatic pathways can be used to create experimental conditions where the effects of endogenously produced this compound can be studied in isolation. Conversely, enzymes like PAF-acetylhydrolase (PAF-AH) degrade both PAF and oxidized phospholipids like this compound. nih.gov The activity of UVB-generated PAF-R agonists is completely eliminated by treatment with PAF-AH. nih.gov Therefore, inhibitors of PAF-AH could be used to prolong the half-life of this compound to better study its effects.

Genetic modulation provides a highly specific method for studying the role of the PAF receptor in mediating the effects of this compound.

Gene Overexpression: Overexpressing the gene for the PAF receptor (PTAFR) in cells that normally have low or no expression can sensitize them to this compound. This technique allows researchers to create cellular models to study the specific downstream signaling events following receptor activation by this compound and other agonists.

Gene Silencing: Small interfering RNA (siRNA) can be used to silence the expression of the PTAFR gene. This approach is definitive in demonstrating the necessity of the PAF receptor for a given biological response to this compound. If silencing the receptor abrogates the effect, it provides strong evidence that the signaling is receptor-dependent. This technique can be paired with pharmacological antagonists to confirm findings; for instance, studies have shown that PAF receptor antagonists can prevent the silencing effects facilitated by PAF-R activation, confirming the pathway's dependence on the receptor.

Genetic Approach Mechanism Application in this compound Studies
Gene Overexpression Increase PTAFR gene expressionCreate sensitive cellular models to study this compound signaling.
Gene Silencing (siRNA) Decrease PTAFR gene expressionConfirm the necessity of the PAF receptor for this compound-induced cellular responses.

High-Resolution Bioanalytical Techniques

The identification and quantification of this compound within complex biological mixtures rely on sophisticated, high-resolution bioanalytical methods. Given its formation alongside numerous other lipid species, high selectivity and sensitivity are paramount.

The primary techniques employed are mass spectrometry (MS) coupled with liquid chromatography (LC). researchgate.net

Reverse-Phase High-Pressure Liquid Chromatography (RP-HPLC): This technique is used to separate lipids from a biological extract based on their hydrophobicity. It allows for the isolation of this compound from other phospholipids and PAF analogs prior to detection. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS): Following chromatographic separation, ESI-MS is used for detection and identification. This soft ionization technique allows the lipid molecules to be charged and sent into the mass analyzer with minimal fragmentation. High-resolution mass spectrometers can determine the mass of this compound with high accuracy, confirming its elemental composition. researchgate.net

Tandem Mass Spectrometry (MS/MS): To confirm the structure, the molecular ion corresponding to this compound can be selected and fragmented. The resulting fragmentation pattern provides structural information, such as the identity of the headgroup and the specific butenoyl acyl chain at the sn-2 position, allowing for unambiguous identification. researchgate.net

These bioanalytical methods are essential for definitively demonstrating the presence of this compound in models of oxidative stress, such as UVB-irradiated cells or oxidized lipoproteins, and for quantifying its abundance relative to native PAF and other lipid mediators. researchgate.net

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation and measurement of oxidized phospholipids like this compound. researchgate.net Soft ionization methods, such as electrospray ionization (ESI), are particularly well-suited for analyzing these molecules. researchgate.net When coupled with tandem mass spectrometry (MS/MS), researchers can gain detailed insights into the specific molecular structure. Product ions generated in tandem mass spectra allow for the identification of modifications to the fatty acyl chain, including the presence and location of new functional groups. researchgate.net

This level of detail is critical for distinguishing this compound from its parent compound, Platelet-Activating Factor (PAF), and other analogs. For instance, in studies of atherosclerotic lesions, ESI-MS analysis was used to determine that 1-O-hexadecyl-2-butanoyl-sn-glycerol-3-phosphocholine (a butanoyl analog) accounted for 40% of the observed PAF bioactivity. researchgate.net The precision of MS also allows for relative quantification, where the amount of this compound can be estimated in comparison to other related lipids. researchgate.net Modern quantitative approaches, such as data-independent acquisition (DIA) and tandem mass tag (TMT) isobaric labeling, offer powerful workflows for accurately quantifying peptides and could be adapted for lipidomic analyses involving this compound. nih.gov

Table 1: Mass Spectrometry Techniques in this compound Analysis
TechniquePrimary ApplicationKey Findings Enabled
Electrospray Ionization (ESI-MS)Identification and analysis of oxidized phospholipids. researchgate.netDetection of diagnostic ions characteristic of this compound and related analogs. researchgate.net
Tandem Mass Spectrometry (MS/MS)Structural elucidation. researchgate.netIdentification of specific changes and functional groups on the fatty acyl chain. researchgate.net
Quantitative MS Workflows (e.g., DIA, TMT)Accurate quantification of molecules. nih.govPrecise measurement of this compound levels relative to other compounds. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation and purification of this compound from complex biological mixtures prior to analysis. researchgate.netatdbio.com As a powerful chromatographic method, HPLC separates components based on their differential interactions with a stationary phase as a mobile phase is passed through the column. atdbio.com

For lipid analysis, reverse-phase HPLC is commonly employed. researchgate.net This method uses a nonpolar stationary phase and a polar mobile phase, separating molecules based on their hydrophobicity. In the context of this compound research, reverse-phase HPLC has been used in conjunction with ESI-MS to analyze and identify PAF analogs from biological samples. researchgate.net The ability of HPLC to resolve molecules of similar size and structure makes it indispensable for isolating this compound from other lipids, ensuring that subsequent analyses, such as mass spectrometry, are performed on a purified sample. atdbio.com

Table 2: HPLC Methods for this compound Studies
HPLC ModePrinciple of SeparationApplication in this compound Research
Reverse-Phase HPLCSeparates molecules based on hydrophobicity. atdbio.comUsed to purify this compound and its analogs from biological extracts before MS analysis. researchgate.net
Anion-Exchange HPLCSeparates molecules based on net negative charge. atdbio.comPotentially useful for purifying phospholipids that carry a net charge under specific pH conditions.

Flow Cytometry for Cellular Assays (e.g., ROS, Calcium Flux)

Flow cytometry is a high-throughput technique that measures the physical and chemical characteristics of single cells as they pass through a laser beam. mdpi.com It is particularly valuable for assessing the functional responses of cell populations to stimuli like this compound. Key cellular events that can be monitored include the generation of reactive oxygen species (ROS) and changes in intracellular calcium concentration ([Ca2+]i). nih.govmdpi.com

Studies on the parent compound, PAF, have demonstrated its ability to induce rapid and transient ROS production and increases in [Ca2+]i in human keratinocyte cell lines. nih.gov These cellular responses can be quantified using flow cytometry with specific fluorescent probes. For instance, intracellular calcium flux can be monitored using probes like Fluo-3 or FLUO-4, which exhibit increased fluorescence upon binding to Ca2+. nih.govmdpi.com Similarly, ROS production can be measured using various fluorogenic substrates that react with specific reactive species. mdpi.commdpi.com This methodology allows researchers to dissect the signaling pathways activated by this compound at a single-cell level, providing insights into its pro-inflammatory and signaling roles. nih.govresearchgate.net

Table 3: Flow Cytometry Assays for Cellular Responses to this compound
Cellular ParameterFluorescent Probe ExampleInformation Obtained
Intracellular Calcium ([Ca2+]i) FluxFluo-3, FLUO-4. nih.govmdpi.comMeasures the mobilization of calcium from intracellular stores or influx from the extracellular space. nih.govnih.gov
Reactive Oxygen Species (ROS) ProductionLuminol-enhanced chemiluminescence, other fluorogenic substrates. mdpi.comnih.govQuantifies the generation of ROS, indicating the induction of oxidative stress. mdpi.comnih.gov

Gene Array and Transcriptomic Analysis for Gene Expression Profiling

To understand the broader biological impact of this compound, researchers can employ gene array and high-throughput transcriptomic analyses to profile changes in global gene expression. nih.gov These techniques provide a comprehensive overview of the cellular pathways and biological processes that are modulated by the compound.

The general methodology involves exposing a relevant cell type, such as breast cancer cells (e.g., MCF-7), to the compound of interest across a range of concentrations. nih.gov Following exposure, RNA is extracted and subjected to sequencing using methods like TempO-Seq. This allows for the quantification of transcript levels across the genome. nih.gov A key analytical approach is Benchmark Concentration (BMC) analysis, which identifies the concentration at which a compound produces a defined response in gene expression. nih.gov This allows for the determination of a compound's potency and the identification of significantly affected gene sets and canonical pathways through bioinformatics analysis. nih.gov While specific transcriptomic studies on this compound are not detailed in the provided sources, this methodology has been successfully used to evaluate the estrogenic and transcriptional activity of other bioactive molecules like Bisphenol A (BPA) and its analogs, serving as a robust framework for assessing this compound. nih.gov

Table 4: Steps in Transcriptomic Profiling for a Bioactive Compound
StepDescriptionPurpose
Cellular ExposureCultured cells are treated with the compound across a dose range. nih.govTo induce a dose-dependent cellular response at the gene expression level.
RNA SequencingTechniques like TempO-Seq are used to quantify mRNA transcripts. nih.govTo generate a global profile of gene expression for each treatment condition.
Benchmark Concentration (BMC) AnalysisStatistical modeling to determine the concentration causing a specific change in expression. nih.govTo establish the compound's potency and rank its activity. nih.gov
Pathway AnalysisBioinformatic tools are used to identify enriched gene sets and signaling pathways. nih.govTo understand the biological functions and mechanisms affected by the compound. nih.gov

Emerging Research Frontiers and Translational Implications for Butenoyl Paf

Identification of Novel Butenoyl PAF-Interacting Proteins and Receptors

Initial research has established that this compound can activate cells that express the human PAF receptor (PAF-R), a G-protein coupled receptor, although it is about ten times less potent than PAF itself. caymanchem.commedchemexpress.com This interaction stimulates an increase in intracellular calcium ion concentration, a key second messenger in many signaling cascades. medchemexpress.commedchemexpress.cn The structural requirements for PAF receptor activation include an ether linkage at the sn-1 position and a short acyl chain at the sn-2 position, criteria that this compound fulfills. researchgate.net

More recent and intriguing findings have identified this compound as a specific, high-affinity ligand and agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). caymanchem.com PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. This discovery of a dual receptor interaction for this compound—acting on both a cell surface GPCR and a nuclear receptor—significantly broadens its potential biological functions and downstream effects. The identification of these interacting proteins is a critical step in understanding the full spectrum of this compound's physiological and pathological roles.

Development of Advanced Analytical Techniques for Lipidomics

The study of oxidized phospholipids (B1166683) like this compound has been significantly advanced by the development of sophisticated analytical techniques within the field of lipidomics. Mass spectrometry (MS) is a cornerstone technology for the identification and characterization of these molecules. researchgate.net

Soft ionization techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are particularly well-suited for analyzing phospholipids. researchgate.net Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of the parent molecule, allowing for the identification of specific modifications to the fatty acyl chain. researchgate.net

To handle the complexity of biological samples, MS is often coupled with separation techniques. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is used to separate different lipid species before they enter the mass spectrometer. researchgate.net Gas chromatography (GC) can also be employed, often after derivatization of the lipid molecules. nih.gov These hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), offer high sensitivity and specificity, enabling the detection and quantification of low-abundance species like this compound in complex biological matrices. researchgate.net

TechniqueAbbreviationPrimary Application for this compound Analysis
Mass SpectrometryMSIdentification and structural characterization.
Tandem Mass SpectrometryMS/MSDetailed structural elucidation through fragmentation analysis.
High-Performance Liquid ChromatographyHPLCSeparation of lipid species prior to MS analysis.
Gas ChromatographyGCSeparation of derivatized lipid molecules.
Liquid Chromatography-Mass SpectrometryLC-MS/MSHighly sensitive and specific detection and quantification in complex samples.

Elucidation of this compound-Specific Downstream Effectors

Given that this compound is an agonist for the PAF receptor, it is presumed to activate many of the same downstream signaling pathways as PAF. The PAF receptor is coupled to G-proteins, and its activation typically leads to the stimulation of phospholipase C (PLC). nih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, consistent with the observed increase in intracellular calcium upon this compound stimulation. medchemexpress.commedchemexpress.cnnih.gov

The interaction of this compound with PPARγ introduces a distinct set of downstream effectors. As a nuclear receptor, PPARγ functions as a ligand-activated transcription factor. Upon binding to agonists like this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the regulation of gene expression, influencing processes such as lipid metabolism and inflammation. The elucidation of the specific genes and pathways regulated by the this compound-PPARγ interaction is an active area of research.

Exploration of this compound as a Biomarker for Oxidative Damage

This compound is a direct product of the oxidative decomposition of 2-arachidonoyl phospholipids. caymanchem.com Its formation is a consequence of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates. This compound is notably generated in oxidized low-density lipoprotein (LDL), a key player in the pathogenesis of atherosclerosis. caymanchem.commedchemexpress.com

The presence of this compound in biological samples can, therefore, serve as a potential biomarker for oxidative damage. Elevated levels of this compound may indicate heightened oxidative stress and could be associated with various pathological conditions where oxidative damage is implicated, such as cardiovascular diseases, neurodegenerative disorders, and chronic inflammatory diseases. researchgate.netnih.gov Further research is needed to validate this compound as a clinical biomarker, which would involve correlating its levels with disease severity and progression in human studies.

Condition Associated with Oxidative StressPotential Role of this compound as a Biomarker
AtherosclerosisIndicates oxidation of LDL and vascular inflammation. caymanchem.commedchemexpress.com
Neurodegenerative DiseasesMay reflect lipid peroxidation in neural tissues.
Chronic Inflammatory DiseasesCould serve as a marker of ongoing oxidative damage and inflammation. researchgate.net

Design of Targeted Interventions Modulating this compound Pathways

The discovery of this compound's interactions with both the PAF receptor and PPARγ presents novel opportunities for therapeutic interventions. The modulation of this compound's biological activities can be approached by targeting these receptors.

A significant body of research has focused on the development of PAF receptor antagonists to block the pro-inflammatory and prothrombotic effects of PAF. nih.govnih.gov These antagonists would also be expected to inhibit the signaling of this compound through the PAF receptor.

The interaction of this compound with PPARγ opens up another avenue for therapeutic modulation. PPARγ agonists are already in clinical use, primarily for the treatment of type 2 diabetes. Understanding how this compound, an endogenous PPARγ ligand, influences this receptor's activity could lead to the design of more specific modulators. Interventions could be designed to either enhance or inhibit the this compound-PPARγ interaction, depending on the desired therapeutic outcome in a particular disease context. Furthermore, strategies aimed at reducing oxidative stress and inhibiting the formation of oxidized phospholipids like this compound could represent a primary preventive approach.

Q & A

Q. What experimental methodologies are used to synthesize Butenoyl PAF in vitro?

this compound is synthesized via UVB irradiation of 1-hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine (HAPC). Key steps include:

  • Reaction setup : HAPC dissolved in methanol is irradiated with UVB (290–320 nm) for 15–30 minutes under inert gas to prevent oxidation side reactions.
  • Product isolation : The reaction mixture is purified using Bligh-Dyer lipid extraction (chloroform:methanol:water, 1:2:0.8 v/v), followed by HPLC with a C18 column and evaporative light scattering detection .
  • Validation : Structural confirmation via tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) targeting the m/z 184 fragment (phosphocholine head group) .

Q. How is this compound detected and quantified in biological samples?

Detection requires lipid extraction and specialized analytical workflows:

  • Extraction : Use modified Bligh-Dyer methods with antioxidant additives (e.g., BHT) to prevent artifactual oxidation during sample processing .
  • LC-MS/MS : Reverse-phase chromatography (C8 column) with mobile phases of 5 mM ammonium acetate in water and 95% methanol. Quantify using MRM transitions (m/z 524 → 184 for this compound; m/z 524 → 147 for internal standards) .
  • Challenges : Matrix effects (e.g., phospholipid interference in plasma) require stable isotope-labeled internal standards (e.g., deuterated this compound) for accurate quantification .

Q. What is the primary mechanism of action of this compound in inflammatory pathways?

this compound binds to the platelet-activating factor receptor (PAFR), a G-protein-coupled receptor, with ~10% potency compared to PAF. Key downstream effects include:

  • Calcium mobilization : Measured via Fura-2 AM fluorescence in neutrophils (EC₅₀ ~50 nM vs. PAF’s EC₅₀ ~5 nM) .
  • Lipid body formation : Quantified in macrophages using Nile Red staining and confocal microscopy (2-fold increase at 100 nM) .
  • Receptor specificity : Validate via PAFR antagonists (e.g., WEB 2086) to confirm signal blockade .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies arise from experimental variables such as:

  • Receptor density : Cell lines overexpressing PAFR (e.g., CHO-PAFR) show amplified responses vs. primary cells (e.g., human monocytes).
  • Oxidative state : Pre-analytical oxidation during lipid extraction artificially elevates this compound levels; use of chelators (EDTA) and rapid processing mitigates this .
  • Statistical normalization : Express bioactivity as a percentage of PAF’s maximal response to account for batch-to-batch variability .

Q. What experimental designs are recommended for studying this compound’s role in atherosclerosis?

  • In vitro models : Expose LDL to myeloperoxidase or copper sulfate to generate oxidized LDL (oxLDL), then quantify this compound via LC-MS/MS and correlate with foam cell formation (Oil Red O staining) .
  • In vivo models : Use ApoE⁻/⁻ mice fed a high-fat diet. Administer PAFR antagonists and measure aortic plaque burden via histomorphometry .
  • Multi-omics integration : Pair lipidomics with transcriptomics (RNA-seq) to link this compound levels to inflammatory gene signatures (e.g., COX-2, IL-6) .

Q. How can researchers address variability in this compound’s hydrolysis kinetics by PAF acetylhydrolase (PAF-AH)?

  • Enzyme source : Use recombinant human PAF-AH vs. plasma-derived enzyme to control for isoform-specific activity.
  • Kinetic assays : Monitor hydrolysis via LC-MS/MS (loss of this compound) or fluorogenic substrates (e.g., PAF-AH substrate C6-NBD-PAF).
  • Data interpretation : Calculate kcat/Km to compare efficiency with PAF hydrolysis (~5-fold lower for this compound) .

Methodological Best Practices

Q. What quality control measures are critical for this compound studies?

  • Sample integrity : Store biological samples at –80°C with argon overlay to prevent lipid peroxidation .
  • Analytical validation : Include intra- and inter-day precision checks (CV <15%) and spike-recovery tests (85–115%) for LC-MS/MS .
  • Negative controls : Use PAFR-knockout cells or heat-inactivated enzymes to confirm specificity .

Q. How should researchers design dose-response studies for this compound?

  • Concentration range : 1 nM–10 µM, accounting for its lower receptor affinity vs. PAF.
  • Temporal resolution : Measure responses at 0, 5, 15, 30, and 60 minutes to capture transient calcium flux .
  • Data normalization : Express results as percentage of maximal PAF response to control for donor/experimental variability .

Data Contradiction Analysis

Q. Why do some studies report pro-apoptotic effects of this compound in keratinocytes, while others show survival signaling?

Contradictions stem from:

  • Cell type : Primary keratinocytes undergo apoptosis at >100 nM, while immortalized lines (e.g., HaCaT) show survival via NF-κB activation.
  • Oxidative context : this compound synergizes with UVB-induced ROS to amplify apoptosis, which is absent in unstimulated cells .

Tables

Parameter This compound PAF Source
Receptor affinity (PAFR)EC₅₀ ~50 nMEC₅₀ ~5 nM
Hydrolysis rate by PAF-AHkcat/Km = 0.8kcat/Km = 4.2
Concentration in oxLDL100–500 pmol/mg protein1–5 pmol/mg protein

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.